molecular formula C22H23N3O3S B3019633 2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid CAS No. 685107-22-6

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid

Cat. No.: B3019633
CAS No.: 685107-22-6
M. Wt: 409.5
InChI Key: ANDDADRRZBTHAI-UHFFFAOYSA-N
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Description

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, a thiazole ring, and an acetic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the thiazole ring and the acetic acid group. Common reagents used in these reactions include:

    Piperazine: A starting material for the piperazine ring.

    4-Methoxyphenyl bromide: Used to introduce the methoxyphenyl group.

    Phenyl isothiocyanate: Utilized for the formation of the thiazole ring.

    Bromoacetic acid: Employed to attach the acetic acid moiety.

The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the thiazole ring can produce a dihydrothiazole compound.

Scientific Research Applications

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand for various receptors.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The compound is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.

    Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.

    Urapidil: A compound with structural similarities and similar receptor affinity.

Uniqueness

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with alpha1-adrenergic receptors with high affinity makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-28-18-9-7-17(8-10-18)24-11-13-25(14-12-24)22-23-21(16-5-3-2-4-6-16)19(29-22)15-20(26)27/h2-10H,11-15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDDADRRZBTHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=C(S3)CC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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